Methyl 2-(2-thienylthio)acetate
Description
Methyl 2-(2-thienylthio)acetate is a sulfur-containing organic compound with the molecular formula C₇H₈O₂S₂ and a molecular weight of 188.26 g/mol. Its structure consists of a methyl ester backbone (CH₃COOCH₃) with a 2-thienylthio substituent (-S-C₄H₃S) attached to the methylene group. The thienylthio group comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a sulfur atom at the 2-position.
Properties
CAS No. |
14278-22-9 |
|---|---|
Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
methyl 2-thiophen-2-ylsulfanylacetate |
InChI |
InChI=1S/C7H8O2S2/c1-9-6(8)5-11-7-3-2-4-10-7/h2-4H,5H2,1H3 |
InChI Key |
BYGYMIVKNBTVDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and chemical properties of Methyl 2-(2-thienylthio)acetate with structurally related esters:
Key Observations :
- Electronic Effects : The thienylthio group in the target compound introduces aromaticity and electron-withdrawing sulfur atoms , which may enhance stability in redox reactions compared to methylthio derivatives .
- Volatility : Methyl 2-thienylacetate’s low boiling point (50°C at 0.06 mmHg) suggests higher volatility than derivatives with larger substituents .
This compound
- Hypothesized Applications: Coordination Chemistry: The sulfur atoms in the thioether and thiophene groups could act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions . Organic Synthesis: Potential use in Horner-Wadsworth-Emmons (HWE) reactions, analogous to sulfur-containing HWE reagents that enable stereoselective synthesis of α,β-unsaturated esters .
Methyl 2-thienylacetate
- Applications : Used as a laboratory chemical for synthesizing heterocyclic compounds. Its thienyl group may enhance π-π interactions in drug design.
- Reactivity : Less reactive in sulfur-based reactions due to the absence of a thioether bridge.
Methyl 2-(methylthio)acetate
- Applications : Employed in flavoring agents and agrochemicals due to its simple structure and moderate reactivity.
- Reactivity : The methylthio group participates in nucleophilic substitution reactions but lacks aromatic conjugation.
Methyl 2-(2-nitrobenzylthio)acetate
- Applications : Likely an intermediate in pharmaceuticals or explosives synthesis, leveraging the nitro group’s electron-withdrawing effects for stability.
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